An In-depth Technical Guide to 2-Methyloctadecane for Researchers and Drug Development Professionals
An In-depth Technical Guide to 2-Methyloctadecane for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, handling, and potential applications of 2-methyloctadecane. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to support laboratory work and innovative research.
Introduction: Understanding the Structure and Significance of 2-Methyloctadecane
2-Methyloctadecane is a saturated, branched-chain alkane with the chemical formula C19H40.[1][2] Its structure consists of an eighteen-carbon backbone (octadecane) with a methyl group attached to the second carbon atom. This seemingly simple structural modification—the introduction of a methyl group—can significantly influence the molecule's physical properties and its interactions in biological systems compared to its linear isomer, nonadecane.
The "magic methyl" effect, a well-documented phenomenon in medicinal chemistry, highlights how the addition of a methyl group can profoundly alter a molecule's pharmacodynamic and pharmacokinetic properties.[3][4] While 2-methyloctadecane itself is not a therapeutic agent, understanding its fundamental properties is crucial for its use as a building block, a reference standard in analytical chemistry, or as a component in complex formulations within the pharmaceutical industry.
Physicochemical Properties: A Quantitative Overview
The physical and chemical characteristics of 2-methyloctadecane are foundational to its application in a laboratory setting. Below is a summary of its key properties, compiled from authoritative sources.
| Property | Value | Source |
| Molecular Formula | C19H40 | PubChem[1], NIST[2] |
| Molecular Weight | 268.5 g/mol | PubChem[1], NIST[2] |
| IUPAC Name | 2-methyloctadecane | PubChem[1] |
| CAS Number | 1560-88-9 | NIST[2] |
| Physical Description | Liquid | PubChem[1] |
| Boiling Point | 317.67 °C (estimated) | The Good Scents Company[5] |
| Vapor Pressure | 0.001 mmHg @ 25.00 °C (estimated) | The Good Scents Company[5] |
| Flash Point | 115.00 °C (estimated) | The Good Scents Company[5] |
| logP (o/w) | 10.232 (estimated) | The Good Scents Company[5] |
| Solubility in water | 3.433 mg/L (estimated) | The Good Scents Company[5] |
These properties indicate that 2-methyloctadecane is a non-polar, lipophilic molecule with low volatility at room temperature. Its high logP value suggests a strong preference for non-aqueous environments, a critical consideration in drug delivery systems and formulation science.
Synthesis and Reactivity: A Theoretic Approach
While specific, high-yield synthetic routes for 2-methyloctadecane are not extensively detailed in readily available literature, its synthesis can be approached through established organic chemistry principles. A common strategy for creating such branched alkanes is through Grignard reactions or Wittig reactions, followed by hydrogenation.
A plausible synthetic pathway could involve the reaction of a Grignard reagent, such as hexadecylmagnesium bromide, with acetone to form a tertiary alcohol. Subsequent dehydration and hydrogenation would yield the desired 2-methyloctadecane.
In terms of reactivity, 2-methyloctadecane behaves as a typical alkane. It is relatively inert and undergoes free-radical substitution reactions, such as halogenation, under UV light, and will undergo combustion at high temperatures. Its lack of reactive functional groups makes it a stable component in formulations.
Applications in Research and Drug Development
While direct applications of 2-methyloctadecane in drug development are not widely documented, its physicochemical properties suggest several potential uses:
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Excipient in Formulations: Due to its lipophilic nature and stability, it could serve as a non-polar component in emulsions, creams, or ointments for topical drug delivery.
-
Reference Standard: In analytical chemistry, particularly gas chromatography-mass spectrometry (GC-MS), it can be used as a retention time standard for the identification of other long-chain branched alkanes.[6][7][8][9]
-
Model System for Permeability Studies: Its high lipophilicity makes it a candidate for use in model membrane systems to study the passive diffusion of drugs.
-
Component of Drug Delivery Systems: It could be incorporated into lipid nanoparticles or other lipid-based drug delivery systems to modulate their physical properties and drug-loading capacity.
The introduction of a methyl group can influence the packing of lipid bilayers, potentially altering membrane fluidity. This is a key consideration in the design of lipid-based drug delivery vehicles.
Experimental Protocols: Handling and Analysis
Safe Handling and Storage
As with any chemical, proper handling of 2-methyloctadecane is essential for laboratory safety.
Precautions for Safe Handling:
-
Handle in a well-ventilated area.[10]
-
Wear suitable protective clothing, including gloves and eye protection.[10][11]
-
Avoid contact with skin and eyes.[10]
-
Take precautionary measures against static discharge.[10]
Conditions for Safe Storage:
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[10]
-
Store away from incompatible materials such as strong oxidizing agents.[11]
Analytical Workflow: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like 2-methyloctadecane.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a known quantity of 2-methyloctadecane in a suitable non-polar solvent, such as hexane or dichloromethane.
-
Injection: Inject a small volume (typically 1 µL) of the sample solution into the GC injection port.
-
Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column.
-
Ionization: As the separated components elute from the column, they enter the mass spectrometer and are ionized, typically by electron ionization.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer.
-
Detection and Data Analysis: The detector records the abundance of each ion, generating a mass spectrum. The resulting data can be used to confirm the identity and purity of 2-methyloctadecane by comparing the obtained spectrum with a reference library.[6][7]
Conclusion
2-Methyloctadecane, while a structurally simple molecule, possesses a unique set of physicochemical properties that make it a compound of interest for researchers in various scientific disciplines. Its high lipophilicity, stability, and branched structure offer potential applications in formulation science, analytical chemistry, and as a tool for studying biological membranes. This guide provides the foundational knowledge necessary for the safe and effective use of 2-methyloctadecane in a research and development setting.
References
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2-Methyloctadecane | C19H40 | CID 15264 - PubChem. (n.d.). Retrieved from [Link]
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2-methyl octadecane, 1560-88-9. (n.d.). The Good Scents Company. Retrieved from [Link]
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Octadecane, 2-methyl-. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
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Octadecane, 2-methyl-. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
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Octadecane, 2-methyl-. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
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Showing metabocard for 2-Methyldecane (HMDB0039000). (n.d.). Human Metabolome Database. Retrieved from [Link]
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Safety Data Sheet. (2024). Angene Chemical. Retrieved from [Link]
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2-Methyloctadecane | CAS#:1560-88-9. (n.d.). Chemsrc. Retrieved from [Link]
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Octadecane, 2-methyl-. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
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Octadecane, 2-methyl-. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
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2-Methyloctadecane. (n.d.). PHCD. Retrieved from [Link]
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8-Methyloctadecane | C19H40 | CID 530154 - PubChem. (n.d.). Retrieved from [Link]
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Compound 530154: 8-Methyloctadecane. (2025). Data.gov. Retrieved from [Link]
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The Magic Methyl and Its Tricks in Drug Discovery and Development. (2023). MDPI. Retrieved from [Link]
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[Application of methyl in drug design]. (2013). PubMed. Retrieved from [Link]
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Solvents to Fragments to Drugs: MD Applications in Drug Design. (n.d.). MDPI. Retrieved from [Link]
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